Cas no 1823182-59-7 (1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone)

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated heterocyclic compound featuring a chloro-substituted imidazopyridine core and a trifluoroacetyl functional group. Its structural properties, including the presence of multiple trifluoromethyl groups, contribute to enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The electron-withdrawing effects of the trifluoromethyl groups also influence reactivity, facilitating selective transformations in synthetic applications. This compound is particularly useful in the development of bioactive molecules, where its unique scaffold can impart improved binding affinity and resistance to enzymatic degradation. Its high purity and well-defined synthetic pathway ensure reproducibility in research and industrial applications.
1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone structure
1823182-59-7 structure
商品名:1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone
CAS番号:1823182-59-7
MF:C10H3ClF6N2O
メガワット:316.587042093277
MDL:MFCD12406877
CID:4708522

1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone 化学的及び物理的性質

名前と識別子

    • 1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
    • 1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoroethan-1-one
    • 1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone
    • MDL: MFCD12406877
    • インチ: 1S/C10H3ClF6N2O/c11-5-1-4(9(12,13)14)3-19-6(2-18-8(5)19)7(20)10(15,16)17/h1-3H
    • ほほえんだ: ClC1=CC(C(F)(F)F)=CN2C(C(C(F)(F)F)=O)=CN=C21

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 398
  • トポロジー分子極性表面積: 34.4

1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC28278-1g
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
1g
£297.00 2025-02-21
Matrix Scientific
167666-5g
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
5g
$2376.00 2023-09-07
Matrix Scientific
167666-10g
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
10g
$4515.00 2023-09-07
Apollo Scientific
PC28278-5g
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
5g
£792.00 2025-02-21
Key Organics Ltd
GS-1020-1MG
1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
GS-1020-10MG
1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
GS-1020-5G
1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7 >95%
5g
£800.00 2025-02-09
TRC
C164950-50mg
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
50mg
$ 140.00 2022-06-06
TRC
C164950-100mg
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
100mg
$ 235.00 2022-06-06
Apollo Scientific
PC28278-250mg
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone
1823182-59-7
250mg
£99.00 2025-02-21

1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanone 関連文献

1-(8-Chloro-6-(trifluoromethyl)imidazo1,2-apyridin-3-yl)-2,2,2-trifluoroethanoneに関する追加情報

Introduction to 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-yl)]-2,2,2-trifluoroethanone (CAS No. 1823182-59-7)

The compound 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-yl)]-2,2,2-trifluoroethanone, identified by its CAS number 1823182-59-7, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to the class of imidazopyridine derivatives, a structural motif well-documented for its broad spectrum of biological activities. The presence of both chloro and trifluoromethyl substituents in its core scaffold enhances its pharmacological potential by modulating electronic and steric properties, making it a valuable candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of imidazopyridine scaffolds in the development of novel therapeutic agents. These heterocyclic systems exhibit remarkable versatility in interacting with biological targets, including enzymes and receptors. The specific arrangement of nitrogen atoms in the imidazo[1,2-apyridine] core provides multiple hydrogen bonding opportunities, which is crucial for achieving high affinity and selectivity. In particular, the 8-chloro substituent at the imidazole ring has been shown to improve metabolic stability and binding affinity, while the trifluoromethyl group at the pyridine ring enhances lipophilicity and bioavailability.

The structural features of 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-yl)]-2,2,2-trifluoroethanone make it an attractive scaffold for designing molecules with potential applications in oncology, inflammation, and infectious diseases. The trifluoroethanone moiety at the 2-position introduces a polar functional group that can engage in hydrogen bonding or form salt bridges with biological targets. This feature is particularly relevant for drug design strategies targeting protein-protein interactions or enzyme active sites. Furthermore, the compound’s ability to undergo facile derivatization allows chemists to fine-tune its properties for specific therapeutic needs.

In the context of current pharmaceutical research, imidazopyridine derivatives have garnered attention for their role as kinase inhibitors. Several preclinical studies have demonstrated that compounds with similar structural motifs exhibit potent activity against tyrosine kinases, which are overexpressed in various cancers. The combination of chloro and trifluoromethyl substituents in 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-yl)]-2,2,2-trifluoroethanone is particularly noteworthy, as these groups are known to enhance binding affinity through both electronic and steric interactions. Such features are critical for developing drugs that can outcompete natural substrates or oncoproteins.

Moreover, the compound’s fluorinated nature aligns with modern drug design trends favoring fluorinated analogs due to their improved pharmacokinetic profiles. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability by preventing oxidative degradation and increase binding affinity by increasing lipophilicity. These attributes make 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-yl)]-2,2,2-trifluoroethanone a promising candidate for further development into a lead compound for novel therapeutics.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates like this one. Molecular modeling studies suggest that the compound can effectively bind to target proteins through multiple interactions involving its nitrogen-rich core and functional groups. These predictions are supported by experimental data from crystallographic studies of similar imidazopyridine derivatives bound to kinases or other enzymes. Such insights are invaluable for guiding synthetic efforts aimed at optimizing potency and selectivity.

The synthesis of 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-yl)]-2,2,2-trifluoroethanone involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include condensation reactions between appropriately substituted imidazole and pyridine precursors followed by functional group manipulations such as chlorination and fluorination. Advances in catalytic systems have allowed for more efficient and environmentally benign routes to these complex heterocycles.

In conclusion,1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-apyridin-3-y l)] - 22 ,22 ,22 - trifluoroethanone (CAS No. 1823182597) represents a significant contribution to medicinal chemistry due to its unique structural features and promising pharmacological profile. Its potential applications span multiple therapeutic areas underscored by recent research findings on related compounds . As drug discovery continues to evolve ,this type o f molecule will remain an important tool f or medicinal chemists seeking t o develop next-generation therapeutic agents .

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